REACTION_CXSMILES
|
Cl.[CH3:2][O:3][NH2:4].N1C=CC=CC=1.[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2[S:43][C:21]3[N:22]([CH2:34][C:35]4[C:40]([F:41])=[CH:39][CH:38]=[CH:37][C:36]=4[F:42])[C:23](=[O:33])[N:24]([C:27]4[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=4)[C:25](=[O:26])[C:20]=3[C:19]=2[CH2:44][N:45]([CH2:47][C:48]2[CH:53]=[CH:52][CH:51]=[CH:50][CH:49]=2)[CH3:46])=[CH:14][CH:13]=1.C(N(CC)CC)C.C[C:62](N(C)C)=[O:63]>O>[CH2:47]([N:45]([CH2:44][C:19]1[C:20]2[C:25](=[O:26])[N:24]([C:27]3[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=3)[C:23](=[O:33])[N:22]([CH2:34][C:35]3[C:36]([F:42])=[CH:37][CH:38]=[CH:39][C:40]=3[F:41])[C:21]=2[S:43][C:18]=1[C:15]1[CH:14]=[CH:13][C:12]([NH:11][C:62]([NH:4][O:3][CH3:2])=[O:63])=[CH:17][CH:16]=1)[CH3:46])[C:48]1[CH:49]=[CH:50][CH:51]=[CH:52][CH:53]=1 |f:0.1|
|
Name
|
|
Quantity
|
351 mg
|
Type
|
reactant
|
Smiles
|
Cl.CON
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
340 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
phenyl chloroformate (phenyl chlorocarbonate)
|
Quantity
|
527 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-(4-aminophenyl)-5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C1=C(C2=C(N(C(N(C2=O)C2=CC=CC=C2)=O)CC2=C(C=CC=C2F)F)S1)CN(C)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.29 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
successively dropwise, and the mixture was stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 50° C. for 18 hours
|
Duration
|
18 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred vigorously
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C.
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(C)CC1=C(SC=2N(C(N(C(C21)=O)C2=CC=CC=C2)=O)CC2=C(C=CC=C2F)F)C2=CC=C(C=C2)NC(=O)NOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |